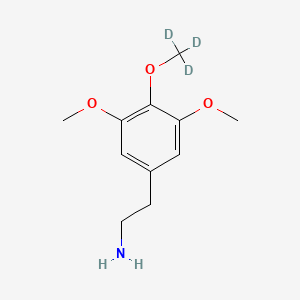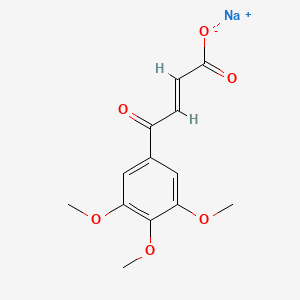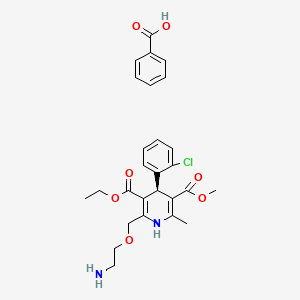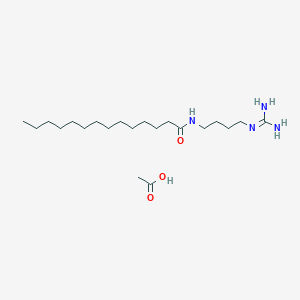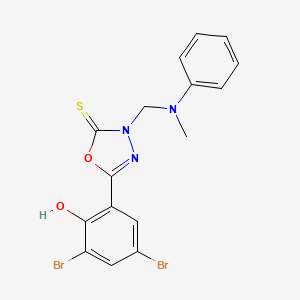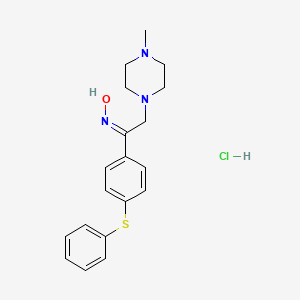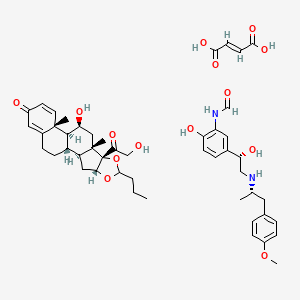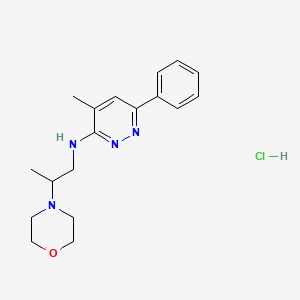
beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine monohydrochloride: is a complex organic compound that belongs to the class of pyridazinyl derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine ring, followed by the introduction of the phenyl and methyl groups. The morpholineethanamine moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: Nucleophilic substitution reactions are common, especially at the morpholine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the morpholine ring.
Wissenschaftliche Forschungsanwendungen
Beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine monohydrochloride:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine
- N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine
- Beta-Methyl-N-(4-methyl-3-pyridazinyl)-4-morpholineethanamine
Uniqueness
The uniqueness of beta-Methyl-N-(4-methyl-6-phenyl-3-pyridazinyl)-4-morpholineethanamine monohydrochloride lies in its specific structural features, such as the combination of the pyridazine ring with the morpholineethanamine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
118269-71-9 |
|---|---|
Molekularformel |
C18H25ClN4O |
Molekulargewicht |
348.9 g/mol |
IUPAC-Name |
4-methyl-N-(2-morpholin-4-ylpropyl)-6-phenylpyridazin-3-amine;hydrochloride |
InChI |
InChI=1S/C18H24N4O.ClH/c1-14-12-17(16-6-4-3-5-7-16)20-21-18(14)19-13-15(2)22-8-10-23-11-9-22;/h3-7,12,15H,8-11,13H2,1-2H3,(H,19,21);1H |
InChI-Schlüssel |
PCKFUHXHCRHBKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN=C1NCC(C)N2CCOCC2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


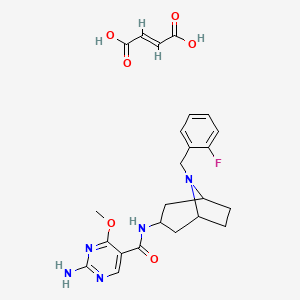
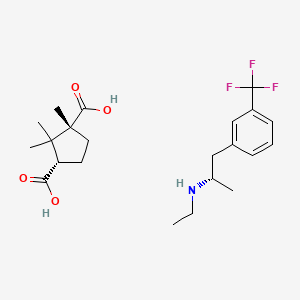
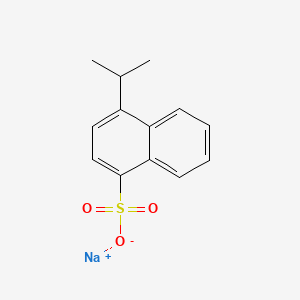
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)

